molecular formula C8H9NS B1394068 2-Methyl-2-thien-2-ylpropanenitrile CAS No. 90222-97-2

2-Methyl-2-thien-2-ylpropanenitrile

Cat. No.: B1394068
CAS No.: 90222-97-2
M. Wt: 151.23 g/mol
InChI Key: RTXFTJVXIXTDIU-UHFFFAOYSA-N
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Description

2-Methyl-2-thien-2-ylpropanenitrile is an organic compound with the molecular formula C8H9NS It features a nitrile group attached to a thienyl ring, which is a sulfur-containing five-membered aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-thien-2-ylpropanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-thiophenecarboxaldehyde and isobutyronitrile.

    Reaction Conditions: A common method involves a Knoevenagel condensation reaction. This reaction is carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst.

    Procedure: The 2-thiophenecarboxaldehyde is reacted with isobutyronitrile under reflux conditions in an appropriate solvent like ethanol or methanol. The reaction mixture is then heated for several hours to ensure complete conversion.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-thien-2-ylpropanenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitrile group can yield primary amines. Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The thienyl ring can participate in electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (H2/Pd-C)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Primary amines

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

2-Methyl-2-thien-2-ylpropanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of bioactive molecules, potentially leading to new pharmaceuticals or agrochemicals.

    Medicine: Research into its derivatives may yield compounds with therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It can be utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Methyl-2-thien-2-ylpropanenitrile depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating and electron-withdrawing effects of the thienyl and nitrile groups, respectively. These effects can stabilize or destabilize intermediates, thereby affecting reaction pathways and outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-Thienylacetonitrile: Similar structure but lacks the methyl group on the carbon adjacent to the nitrile.

    2-Methyl-2-furylpropanenitrile: Contains a furan ring instead of a thienyl ring.

    2-Methyl-2-thienylacetonitrile: Similar but with a different positioning of the nitrile group.

Uniqueness

2-Methyl-2-thien-2-ylpropanenitrile is unique due to the presence of both a thienyl ring and a nitrile group, which confer distinct electronic properties and reactivity. This combination makes it particularly useful in synthetic chemistry as a versatile intermediate.

By understanding the properties, preparation methods, and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.

Properties

IUPAC Name

2-methyl-2-thiophen-2-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NS/c1-8(2,6-9)7-4-3-5-10-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXFTJVXIXTDIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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